(6-Ethoxy-1,3-benzothiazol-2-yl)urea
Overview
Description
(6-Ethoxy-1,3-benzothiazol-2-yl)urea is an organic compound with the molecular formula C10H11N3O2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-cancer activities . Therefore, it’s plausible that this compound may also target similar cellular components or enzymes involved in these diseases.
Mode of Action
Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines . This suggests that (6-Ethoxy-1,3-benzothiazol-2-yl)urea might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular and anti-cancer activities , suggesting that this compound may affect pathways related to these conditions.
Result of Action
In terms of the molecular and cellular effects, this compound has been found to induce a large population of apoptotic cells . This suggests that the compound may lead to cell death, which could be beneficial in the context of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; in solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
6-Ethoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)urea.
2-Amino-6-ethoxybenzothiazole: Another benzothiazole derivative with similar structural features.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: A related compound with additional functional groups
Uniqueness: this compound stands out due to its unique combination of the benzothiazole core and the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-ethoxy-1,3-benzothiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDKYGFRLNFSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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